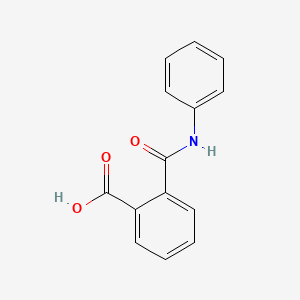

2-(Phenylcarbamoyl)benzoic acid

Descripción general

Descripción

2-(Phenylcarbamoyl)benzoic acid, also known as N-phenylphthalamic acid, is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzoic acid where a phenylcarbamoyl group is attached to the second carbon of the benzoic acid ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylcarbamoyl)benzoic acid typically involves the reaction of phthalic anhydride with aniline. The reaction is carried out in an organic solvent such as ethyl acetate, with constant stirring at room temperature. The product precipitates out as a white solid, which is then filtered and purified .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and maintaining the same reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. The product is then subjected to crystallization and drying to obtain the final pure compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Phenylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the phenylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

2-(Phenylcarbamoyl)benzoic acid has demonstrated significant utility across various scientific domains, including pharmaceutical, industrial, and chemical research. Its applications stem from its unique structural properties and reactivity .

Scientific Research Applications

Pharmaceutical Applications

- Therapeutic Agent Development this compound and its derivatives exhibit a range of therapeutic effects, including anti-inflammatory, immunomodulatory, antiproliferatory, antithrombotic, and antituberculosis activities . These properties make them potential candidates for developing novel drugs .

- Building Block in Drug Design As a derivative of para-aminobenzoic acid (PABA), this compound serves as a versatile building block in pharmaceuticals. Its structural flexibility allows for modifications at both the amino and carboxyl groups, facilitating the creation of diverse molecules with potential medical applications. PABA compounds have shown anticancer, anti-Alzheimer’s, antibacterial, antiviral, and antioxidant properties .

- Peptidomimetic Drugs this compound is included in peptidomimetic drugs, which mimic peptides or proteins. Statistical analysis indicates its presence in over 184 commercial drugs, highlighting its significance in drug design .

Agricultural Applications

- Plant Growth Regulators 2-Carbamoylbenzoic acids and related compounds have shown promise as plant growth regulators . However, research on N-alkyl or N-alkylaryl substituents remains limited.

Industrial Applications

- Surfactants and Emulsifiers These acids are used as surfactants and emulsifiers in various industrial applications .

- Conditioning Agents They are employed as conditioning agents in shampoos and antiperspirant formulations .

Chemical Research

- Synthesis of Novel Compounds this compound is used in synthesizing a series of N,N'-disubstituted 4,4'-carbonylbis(carbamoylbenzoic) acids and N-aryl-2-carbamoylbenzoic acids under microwave-assisted conditions .

- Organometallic Complexes 2-Carbamoylbenzoic acid is used in preparing organometallic complexes .

- Antifungal Evaluation In antifungal evaluations, some esters did not dissolve well in the testing medium, which caused problems with the biological assessment .

- Multi-Step Organic Reactions The synthesis of 2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid typically involves multi-step organic reactions.

Safety and Hazards

This compound is classified with the following hazards :

- Harmful if swallowed

- Causes severe skin burns and eye damage

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Mecanismo De Acción

The mechanism of action of 2-(Phenylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been found to noncompetitively inhibit the enzyme PqsE in Pseudomonas aeruginosa, which is crucial for the bacterium’s virulence. This inhibition occurs through binding to the enzyme, altering its conformation and reducing its activity .

Comparación Con Compuestos Similares

2-(Phenylcarbamoyl)benzoic acid derivatives: These include compounds with various substituents on the phenyl or benzoic acid rings.

Phthalanilic acid: Another derivative of benzoic acid with similar structural features.

Uniqueness: this compound is unique due to its specific interaction with biological targets like PqsE, which is not commonly observed with other similar compounds. Its potential antioxidant properties also distinguish it from other benzoic acid derivatives .

Actividad Biológica

2-(Phenylcarbamoyl)benzoic acid, also known as PCBCH, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific studies.

Synthesis of this compound

The synthesis of PCBCH typically involves the reaction of phthalic anhydride with aniline in a solvent such as ethyl acetate. The process yields a white precipitate, which is purified through recrystallization methods. The overall yield of this synthesis can reach up to 90% .

Biological Activity Overview

The biological activities of PCBCH have been evaluated through various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

A significant aspect of PCBCH's biological profile is its antibacterial activity. Research has demonstrated that PCBCH exhibits varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance, copper(II) complexes of PCBCH showed enhanced antibacterial properties compared to the free ligand. The minimum inhibitory concentration (MIC) values for PCBCH against selected bacterial strains are summarized in Table 1.

| Compound | Escherichia coli (μM) | Klebsiella pneumoniae (μM) | Bacillus subtilis (μM) | Staphylococcus aureus (μM) |

|---|---|---|---|---|

| PCBCH | 85 | 90 | - | - |

| [Cu(PCBCH)(H2O)2] | 35 | 40 | 35 | 30 |

| Streptomycin (Control) | 35 | 40 | 40 | 45 |

The results indicate that PCBCH itself has moderate activity, while its copper complexes demonstrate significantly improved efficacy against various bacterial strains .

Antimycobacterial Activity

In addition to antibacterial effects, PCBCH has shown promising results against Mycobacterium tuberculosis, including multidrug-resistant strains. A study reported MIC values ranging from 0.125 to 8 μM against different mycobacterial strains. Notably, the drug-resistant strains exhibited heightened susceptibility to PCBCH derivatives without cross-resistance to established antibiotics .

Anticancer Activity

Research has also explored the cytostatic and cytotoxic effects of PCBCH derivatives. In vitro studies indicated that certain derivatives could inhibit the growth of cancer cells with IC50 values lower than 10 μM, suggesting potential for development as anticancer agents .

The mechanism by which PCBCH exerts its biological effects is thought to involve several pathways:

- Chelation Theory : The formation of metal complexes enhances the lipophilicity and permeability of the compounds across cell membranes, facilitating their antimicrobial action .

- Cytotoxicity : Some derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a targeted action mechanism .

Case Studies

- Antibacterial Efficacy : A study comparing the antibacterial activity of PCBCH and its copper complexes demonstrated that the complexes were more effective than traditional antibiotics like streptomycin, particularly against resistant bacterial strains .

- Antimycobacterial Evaluation : In vitro evaluations showed that certain PCBCH derivatives had potent activity against Mycobacterium species, suggesting their potential application in treating tuberculosis .

Propiedades

IUPAC Name |

2-(phenylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUPUOGOCIFZBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197080 | |

| Record name | Lemax | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-29-1 | |

| Record name | Phthalanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lemax | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lemax | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHTHALANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL6ZPY93NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.